molecular formula C17H20F3N3O3 B2682176 3-propoxy-1-propyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1013765-64-4

3-propoxy-1-propyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2682176
CAS No.: 1013765-64-4
M. Wt: 371.36
InChI Key: AMXAGGLSGZSIRL-UHFFFAOYSA-N
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Description

3-propoxy-1-propyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring, a trifluoromethoxyphenyl group, and a carboxamide functional group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-1-propyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the propoxy and propyl groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the trifluoromethoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a trifluoromethoxyphenyl halide reacts with the pyrazole intermediate.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide functional group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-propoxy-1-propyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-propoxy-1-propyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-propoxy-1-propyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-propoxy-1-propyl-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-propoxy-1-propyl-N-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: Similar structure but with a chlorophenyl group instead of a trifluoromethoxyphenyl group.

Uniqueness

The presence of the trifluoromethoxy group in 3-propoxy-1-propyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it distinct from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

3-propoxy-1-propyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O3/c1-3-9-23-11-14(16(22-23)25-10-4-2)15(24)21-12-5-7-13(8-6-12)26-17(18,19)20/h5-8,11H,3-4,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXAGGLSGZSIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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